Advanced Chemical Profiling and Synthetic Utility of 3-Iodo-5-nitro-1-trityl-1H-indazole in Kinase Inhibitor Development
Advanced Chemical Profiling and Synthetic Utility of 3-Iodo-5-nitro-1-trityl-1H-indazole in Kinase Inhibitor Development
Executive Summary
In the landscape of modern targeted therapeutics, the 1H-indazole scaffold serves as a privileged pharmacophore, frequently acting as an ATP-competitive hinge-binder in various kinase inhibitors. 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS: 473416-34-1) is a highly specialized, orthogonally protected intermediate engineered for the divergent synthesis of complex indazole derivatives[1].
This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this molecule. By leveraging the specific reactivity of the C3-iodo handle, the electron-withdrawing C5-nitro group, and the massive steric shielding of the N1-trityl group, researchers can execute highly regioselective cross-coupling reactions crucial for developing inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and Spleen Tyrosine Kinase (Syk)[2][3].
Physicochemical Profiling
Understanding the macroscopic properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The introduction of the triphenylmethyl (trityl) group drastically alters the molecule's lipophilicity.
Table 1: Quantitative Chemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 473416-34-1 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₂₆H₁₈IN₃O₂ | Indicates high carbon content driven by the trityl protecting group[1]. |
| Molecular Weight | 531.34 g/mol | High molecular weight intermediate; requires careful mass balance calculations[1]. |
| LogP (Predicted) | ~7.48 | Extreme lipophilicity ensures high solubility in non-polar organic solvents (e.g., DCM, Toluene) and facilitates easy chromatographic separation from polar impurities[4]. |
| Purity Standard | ≥ 90 - 97% | Commercial availability varies; critical to verify via LC-MS prior to catalytic steps to prevent Pd-catalyst poisoning[4]. |
Structural Causality & Mechanistic Insights
As a Senior Application Scientist, I emphasize that every functional group on this scaffold has been deliberately chosen to solve specific synthetic bottlenecks.
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The N1-Trityl (Triphenylmethyl) Shield: Unprotected 1H-indazoles suffer from N1/N2 tautomerization, leading to poor regioselectivity during electrophilic substitutions or cross-couplings. The trityl group is installed to lock the molecule in the 1H-tautomer. Causality: Its massive steric bulk physically blocks the N2 position and prevents the indazole nitrogen from coordinating with and poisoning palladium catalysts during subsequent cross-coupling steps[2]. Furthermore, it is highly acid-labile, allowing for mild deprotection that preserves delicate functional groups later in the synthesis.
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The C3-Iodo Handle: Halogens at the C3 position are prime targets for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Causality: Iodine is chosen over bromine or chlorine because the weaker C-I bond undergoes oxidative addition to Pd(0) significantly faster, allowing reactions to proceed at lower temperatures with milder bases, thereby preserving the integrity of the nitro group.
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The C5-Nitro Group: Causality: The nitro group serves a dual purpose. First, it is strongly electron-withdrawing, which further activates the C3-I bond toward oxidative addition. Second, it acts as a masked amine. Post-coupling, the nitro group can be easily reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline, providing a nucleophilic handle for amide coupling or urea formation—key motifs in kinase inhibitor design[3].
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. A robust protocol must include built-in analytical checkpoints to confirm success before proceeding to the next synthetic node.
Workflow 1: N1-Tritylation of 3-Iodo-5-nitro-1H-indazole
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Objective: Regioselective protection of the indazole core.
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Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the indazole. The resulting anion attacks trityl chloride. The thermodynamic stability and steric demands of the trityl group heavily favor N1 over N2 alkylation[2].
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Step-by-Step:
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Dissolve 3-iodo-5-nitro-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under N₂.
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Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 15 mins until H₂ evolution ceases.
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Add Trityl chloride (1.1 eq) in one portion. Warm to room temperature and stir for 2 hours.
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Quench with saturated aqueous NH₄Cl and extract with EtOAc.
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Self-Validation Checkpoint:
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TLC: The product will show a massive shift to a higher Rf value (e.g., 0.8 in 3:1 Hexanes/EtOAc) compared to the polar starting material due to the lipophilic trityl group.
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NMR: Appearance of a 15H multiplet at δ 7.1–7.4 ppm confirms trityl incorporation.
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Workflow 2: C3 Suzuki-Miyaura Cross-Coupling
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Objective: C-C bond formation at the C3 position.
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Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand forces a cis-geometry on the Pd center, accelerating the reductive elimination step. Cs₂CO₃ in Toluene/H₂O provides the necessary hydroxide/carbonate ions to activate the boronic acid while maintaining the solubility of the highly lipophilic trityl intermediate.
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Step-by-Step:
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Charge a flask with 3-Iodo-5-nitro-1-trityl-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq).
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Add Toluene/H₂O (4:1 v/v) and sparge with N₂ for 10 minutes to remove oxygen.
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Add Pd(dppf)Cl₂ (0.05 eq), heat to 90 °C, and stir for 4 hours.
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Self-Validation Checkpoint:
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LC-MS: The trityl group is highly labile in the acidic conditions of standard LC-MS mobile phases (formic acid). Expect to see the mass of the deprotected coupled product [M−Trt+H]+ alongside the trityl cation peak ( m/z 243).
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Workflow 3: Acid-Mediated Trityl Deprotection
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Objective: Removal of the N1-trityl group to reveal the active pharmacophore.
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Causality: Trifluoroacetic acid (TFA) protonates the N1 nitrogen, facilitating the leaving of the stable trityl carbocation. Triisopropylsilane (TIPS) is added as a cation scavenger to irreversibly trap the trityl cation, preventing it from re-alkylating the electron-rich regions of the newly formed molecule.
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Step-by-Step:
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Dissolve the coupled intermediate in DCM.
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Add TIPS (2.0 eq) followed by TFA (20% v/v final concentration).
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Stir at room temperature for 1 hour.
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Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the product.
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Self-Validation Checkpoint:
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NMR: Complete disappearance of the 15H trityl multiplet.
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Physical State: The product will transition from a highly soluble waxy solid to a more polar, crystalline powder.
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Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for C3-functionalized indazoles via trityl protection.
Applications in Kinase Inhibition
The ultimate utility of 3-Iodo-5-nitro-1-trityl-1H-indazole lies in its transformation into potent kinase inhibitors.
JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the central nervous system. Under cellular stress, JNK3 phosphorylates c-Jun, leading to transcription factors that trigger apoptosis. Indazole derivatives synthesized from this intermediate have been patented (e.g., US6982274B2) as highly effective JNK3 inhibitors for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and HIV encephalomyelitis[2]. The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
Syk Inhibition: Similarly, this intermediate is utilized to build nicotinamide-indazole derivatives that exhibit excellent Spleen Tyrosine Kinase (Syk) inhibitory activity, which is vital for treating immunological and inflammatory diseases[3].
Diagram 2: JNK3 Signaling Pathway & Inhibition
Caption: JNK3 signaling pathway and targeted inhibition by indazole derivatives.
Conclusion
3-Iodo-5-nitro-1-trityl-1H-indazole is far more than a simple building block; it is a meticulously designed synthetic platform. By understanding the causality behind its structural features—the steric shielding of the trityl group, the cross-coupling readiness of the C3-iodine, and the electronic activation of the C5-nitro group—scientists can reliably execute high-yielding, self-validating syntheses of next-generation kinase inhibitors.
References
- Eisai Co., Ltd. / Fujisawa Pharmaceutical.US Patent 6,982,274 B2: 1H-indazole compound. (Details the synthesis of JNK3 inhibitors and tritylation protocols).
- Google Patents.CA2861202A1: Nicotinamide derivatives or salt thereof having syk-inhibitory activity. (Details the use of 3-iodo-5-nitro-1H-indazole intermediates).
Sources
- 1. 473416-34-1|3-Iodo-5-nitro-1-trityl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 3. CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
